REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]([F:27])([F:26])[O:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH:20]=[CH:19][C:18]([C:21](OCC)=[O:22])=[N:17]2)=[CH:12][CH:11]=1>CCOCC>[F:27][C:8]([F:7])([F:26])[O:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH:20]=[CH:19][C:18]([CH2:21][OH:22])=[N:17]2)=[CH:12][CH:11]=1 |f:0.1.2.3.4.5|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with ice
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with Et2O (100 mL) and saturated aqueous sodium potassium tartrate (100 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2:EtOAc (95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)N1N=C(C=C1)CO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.888 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |